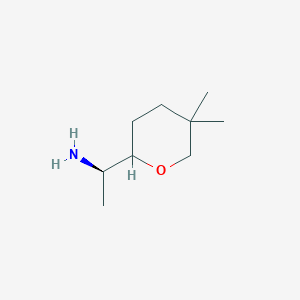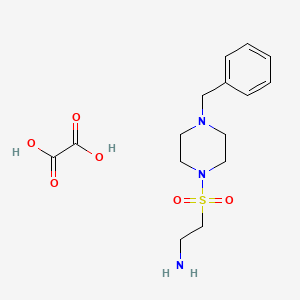
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a thiosemicarbazone derivative that has shown promising results in preclinical studies for the treatment of various diseases.
作用机制
The mechanism of action of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to reduce beta-amyloid accumulation in Alzheimer's disease by inhibiting beta-secretase activity. In infectious diseases, the compound has been shown to inhibit bacterial and viral growth by disrupting membrane integrity and inhibiting protein synthesis.
实验室实验的优点和局限性
The advantages of using (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione in lab experiments include its high purity and yield, as well as its potential therapeutic applications. The compound has been extensively studied and has shown promising results in preclinical studies. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its purity and yield. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials for the treatment of various diseases. Finally, the compound could be modified to improve its pharmacokinetic properties and increase its potency.
合成方法
The synthesis of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves the reaction of 2-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4-phenylpiperazine and thiosemicarbazide to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, the compound has been shown to reduce beta-amyloid accumulation and improve cognitive function. In infectious diseases, the compound has been shown to inhibit the growth of bacteria and viruses.
属性
IUPAC Name |
[5-(2-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-24(26)18-9-5-4-8-17(18)19-10-11-20(27-19)21(28)23-14-12-22(13-15-23)16-6-2-1-3-7-16/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQKHWLDPAUFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)
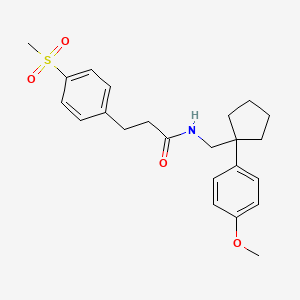

![N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2853433.png)
![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)
![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)
![1-[4-[[3,5-Diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea](/img/structure/B2853439.png)
![5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853441.png)
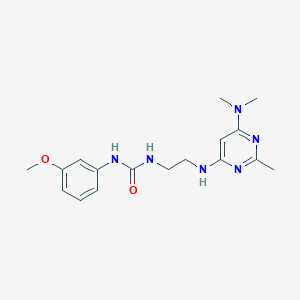
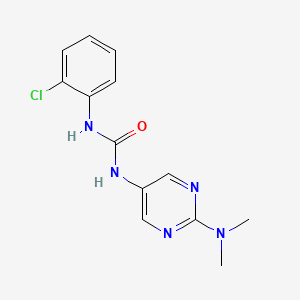
![2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2853445.png)
![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2853447.png)
